10-DEBC

Description

Properties

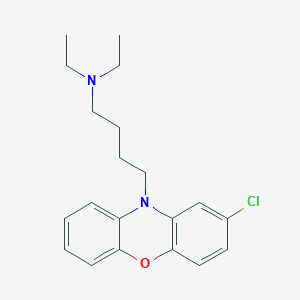

Molecular Formula |

C20H25ClN2O |

|---|---|

Molecular Weight |

344.9 g/mol |

IUPAC Name |

4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine |

InChI |

InChI=1S/C20H25ClN2O/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3 |

InChI Key |

GYBXAGDWMCJZJK-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl |

Canonical SMILES |

CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl |

Synonyms |

ribosomal protein A0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 10-DEBC: Mechanism of Action and Experimental Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine (10-DEBC), a selective inhibitor of the Akt/PKB signaling pathway. It details the compound's mechanism of action, summarizes key quantitative data, and presents detailed protocols for relevant experimental validation.

Introduction

This compound, also known as Akt Inhibitor X, is a cell-permeable phenoxazine derivative that has been identified as a potent and selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][6][7] this compound functions by preventing the phosphorylation and subsequent activation of Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][2] Recent research has also highlighted its potential as an agent against infectious diseases, specifically Mycobacterium abscessus.[3]

Chemical and Physical Properties

This compound is typically supplied as a hydrochloride salt, enhancing its solubility and stability for experimental use.

| Property | Value | Reference |

| Chemical Name | 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [1] |

| Synonyms | Akt Inhibitor X, CCG-206734 | [2] |

| CAS Number | 925681-41-0 | [2] |

| Molecular Formula | C₂₀H₂₅N₂OCl · HCl | |

| Molecular Weight | 381.34 g/mol | [2] |

| Purity | ≥98% (by HPLC) | [1] |

| Solubility | Soluble to 100 mM in Water and DMSO |

Mechanism of Action

The primary mechanism of action for this compound is the selective inhibition of Akt signaling. It demonstrates no significant activity against upstream kinases such as PI 3-kinase or other related kinases like PDK1 and SGK1, highlighting its specificity.[1]

3.1 Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors like Insulin-like Growth Factor 1 (IGF-1). This leads to the activation of Phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-triphosphate (PIP3).[4] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its activating kinase, PDK1.[5]

This compound specifically suppresses the IGF-1-stimulated phosphorylation and activation of Akt.[1][2] By preventing Akt activation, this compound effectively blocks the downstream signaling cascade. This includes preventing the phosphorylation and activation of the mammalian Target of Rapamycin (mTOR), which in turn controls downstream effectors like p70 S6 kinase and the S6 ribosomal protein, critical regulators of protein synthesis and cell growth.[1][2] The inhibition of pro-survival signals from Akt ultimately leads to the induction of apoptosis.[1][2]

Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

3.2 Other Biological Activities

Beyond its canonical role as an Akt inhibitor, this compound has demonstrated other bioactivities:

-

Pim-1 Kinase Inhibition: this compound shows strong inhibitory activity against Moloney murine leukemia virus (Pim) kinase-1.[8]

-

Anti-Glioblastoma Activity: In U251 human glioblastoma cells, this compound potentiates the anti-cancer effects of menadione and ascorbic acid by increasing cytotoxic autophagic flux.[9]

-

Anti-Mycobacterial Activity: this compound inhibits the growth of Mycobacterium abscessus, including clarithromycin-resistant strains, both in vitro and intracellularly within macrophages.[3] The exact mechanism in this context is still under investigation but may involve interference with calcium transport.[3]

Quantitative Biological Data

The inhibitory concentrations of this compound have been characterized across various models.

Table 4.1: In Vitro Inhibitory Activity

| Target / Cell Line | Assay Type | Value | Reference |

|---|---|---|---|

| IGF-1 Stimulated Akt Phosphorylation | Cellular Assay | Complete Inhibition @ 2.5 µM | [1] |

| Rhabdomyosarcoma Cells | Cell Growth Inhibition | IC₅₀ ≈ 2-6 µM | [1] |

| Pim-1 Kinase | Kinase Assay | IC₅₀ = 1.28 µM | [8] |

| M. abscessus (CLR-resistant) | Broth Microdilution | IC₅₀ = 4.662 - 5.535 µg/mL | [3] |

| M. abscessus (CLR-resistant) | Broth Microdilution | MIC₉₀ = 12.5 µg/mL |[3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

5.1 Protocol: Western Blot for Akt Phosphorylation

This protocol is designed to assess the ability of this compound to inhibit growth factor-induced Akt phosphorylation in a selected cell line (e.g., Rh30 rhabdomyosarcoma cells).

-

Cell Culture and Starvation:

-

Plate cells in 6-well plates and grow to 70-80% confluency in complete medium.

-

Aspirate the medium and wash cells once with phosphate-buffered saline (PBS).

-

Serum-starve the cells by incubating for 12-16 hours in a serum-free medium. This reduces basal Akt phosphorylation.

-

-

Inhibitor Pre-treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute this compound in a serum-free medium to final concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM). Include a DMSO-only vehicle control.

-

Aspirate starvation medium and add the medium containing this compound or vehicle. Incubate for 1-2 hours at 37°C.

-

-

Stimulation:

-

Stimulate the cells by adding IGF-1 to a final concentration of 100 ng/mL to all wells except for an unstimulated control. Incubate for 15-20 minutes at 37°C.

-

-

Cell Lysis:

-

Immediately place plates on ice and aspirate the medium.

-

Wash cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Phospho-Akt (Ser473) and Total Akt overnight at 4°C. A loading control like β-actin should also be used.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantify band intensity to determine the ratio of phosphorylated Akt to total Akt.

-

Figure 2: Standard experimental workflow for Western Blot analysis of Akt inhibition.

5.2 Protocol: Cell Viability (MTT) Assay

This protocol measures the cytotoxic or cytostatic effects of this compound on cell proliferation to determine its IC₅₀ value.

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Concentrations should span a wide range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a "no cells" blank control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 48-72 hours at 37°C.

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.

-

Gently pipette to ensure complete dissolution and a homogenous purple solution.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells ([(Absorbance of treated / Absorbance of control) x 100]).

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

-

References

- 1. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 2. medkoo.com [medkoo.com]

- 3. mdpi.com [mdpi.com]

- 4. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The evolution of cyclin dependent kinase inhibitors in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

10-DEBC as a Selective Akt Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine (10-DEBC) is a cell-permeable phenoxazine derivative that has been identified as a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). Akt is a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various human cancers and other diseases. This pathway plays a central role in regulating cell survival, proliferation, growth, and metabolism. The aberrant activation of Akt is a key driver of tumorigenesis and therapeutic resistance, making it a prime target for drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and an analysis of its structure-activity relationship.

Introduction to the Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular signals, such as growth factors and insulin. The activation of this pathway is initiated by the binding of these ligands to their corresponding receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt to the plasma membrane facilitates its phosphorylation at two key residues: threonine 308 (Thr308) in the activation loop by PDK1, and serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTOR complex 2 (mTORC2). Dual phosphorylation is required for the full activation of Akt.

Once activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular processes. Key downstream effectors of Akt include mTORC1, which promotes protein synthesis and cell growth, and the FOXO family of transcription factors, which are inhibited by Akt, leading to the suppression of apoptosis and promotion of cell survival. Given its central role in cell fate decisions, the dysregulation of the Akt pathway is a hallmark of many cancers.

This compound: A Selective Akt Inhibitor

This compound is a small molecule inhibitor that targets the Akt signaling pathway. It has been shown to be a selective inhibitor of Akt, with no significant activity against other related kinases such as PDK1, Serum/Glucocorticoid-regulated Kinase 1 (SGK1), or PI3-kinase[1][2].

Mechanism of Action

This compound exerts its inhibitory effect by suppressing the phosphorylation and subsequent activation of Akt. It has been demonstrated to inhibit the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt[3]. By preventing Akt activation, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of mTOR, p70 S6 kinase, and the S6 ribosomal protein[3]. This blockade of pro-survival signaling can induce apoptosis in cancer cells.

Quantitative Inhibitory Data

| Parameter | Value | Cell Line/System | Reference |

| IC50 (IGF-1-stimulated Akt phosphorylation) | 1-2 µM | Rh1 rhabdomyosarcoma cells | |

| Concentration for complete inhibition of Akt phosphorylation | 2.5 µM | Not specified | [2] |

| IC50 (Cell Growth Inhibition) | 2-6 µM | Rhabdomyosarcoma cells (Rh1, Rh18, Rh30) | [2] |

| IC50 (Pim-1 Kinase) | 1.28 µM | In vitro kinase assay | Not specified in provided context |

Experimental Protocols

This section provides detailed example protocols for the characterization of this compound's activity.

In Vitro Kinase Assay for Akt Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound against Akt kinase.

Materials:

-

Recombinant active Akt1, Akt2, or Akt3 enzyme

-

GSK-3 fusion protein (as substrate)

-

This compound hydrochloride

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

-

Microcentrifuge tubes

-

Water bath or incubator at 30°C

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microcentrifuge tube, combine the recombinant Akt enzyme, GSK-3 substrate, and the diluted this compound or vehicle control (DMSO).

-

Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration of 100 µM.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

-

Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This protocol details the procedure for assessing the effect of this compound on Akt phosphorylation in cultured cells.

Materials:

-

Cancer cell line (e.g., U251 glioblastoma cells)[1]

-

Cell culture medium and supplements

-

This compound hydrochloride

-

Growth factor (e.g., IGF-1 or EGF)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal Akt phosphorylation.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce Akt phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated Akt.

Cell Viability (MTT) Assay

This protocol describes how to measure the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., rhabdomyosarcoma cells)

-

Cell culture medium and supplements

-

This compound hydrochloride

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20 µM) in fresh medium. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR)

The inhibitory activity of phenoxazine derivatives, including this compound, is influenced by their chemical structure. Studies have indicated that the length of the N10-alkylamino side chain and the substitution on the phenoxazine ring are critical for their biological activity. For instance, increasing the length of the N10-alkyl chain has been shown to correlate with increased inhibitory activity against Akt phosphorylation. Furthermore, the presence of a chlorine atom at the C-2 position of the phenoxazine ring appears to be important for the growth-inhibitory effects of these compounds.

Visualizations

Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis

References

An In-depth Technical Guide to the Downstream Signaling Pathways of 10-DEBC

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-(4’-(N-diethylamino)butyl)-2-chlorophenoxazine (10-DEBC) is a potent and selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). By targeting a central node in cellular signaling, this compound orchestrates a cascade of downstream events that culminate in the modulation of critical cellular processes, including cell growth, proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The primary mechanism of action of this compound is the selective inhibition of Akt/PKB.[1] This inhibition is achieved by preventing the phosphorylation and subsequent activation of Akt.[1] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.

Downstream Effects on the mTOR Signaling Cascade

One of the most well-characterized downstream pathways of Akt is the mammalian target of rapamycin (mTOR) signaling cascade. Akt directly phosphorylates and activates mTOR Complex 1 (mTORC1), a master regulator of protein synthesis and cell growth. By inhibiting Akt, this compound effectively suppresses the downstream activation of mTOR and its key effectors, p70 S6 kinase (p70S6K) and S6 ribosomal protein.[1] This leads to a reduction in protein translation and a halt in cell cycle progression.

Table 1: Quantitative Analysis of this compound on Akt/mTOR Pathway Phosphorylation

| Target Protein | Cell Line | This compound Concentration (µM) | % Inhibition of Phosphorylation (Mean ± SD) | Reference |

| p-Akt (Ser473) | Rhabdomyosarcoma (Rh1) | 2.5 | Complete Inhibition | [2] |

| p-mTOR (Ser2448) | Glioblastoma (U251) | Data Not Available | Dose-dependent reduction anticipated | [3] |

| p-p70S6K (Thr389) | Rhabdomyosarcoma | 5 | Strong Inhibition | [1] |

| p-S6 Ribosomal Protein (Ser235/236) | Rhabdomyosarcoma | 5 | Strong Inhibition | [1] |

Diagram 1: this compound Inhibition of the Akt/mTOR Signaling Pathway

Caption: this compound inhibits Akt, leading to downstream suppression of the mTOR pathway.

Induction of Apoptosis

By inhibiting the pro-survival Akt signaling pathway, this compound promotes apoptosis, or programmed cell death. Akt normally phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9. Inhibition of Akt by this compound relieves this suppression, leading to the activation of the apoptotic cascade.

Table 2: Quantitative Analysis of Apoptosis Induction by this compound

| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | Fold Increase in Caspase-3 Activity (Mean ± SD) | Reference |

| Glioblastoma (U251) | 10 | Data Not Available | Data Not Available | [3] |

| Rhabdomyosarcoma | 2-6 (IC50 for growth) | Induces apoptosis | Data Not Available | [1] |

Note: While it is established that this compound induces apoptosis, specific quantitative data on the percentage of apoptotic cells and fold increase in caspase-3 activity at various concentrations are not consistently reported in the available literature. The provided information indicates a qualitative effect.

Diagram 2: this compound-Mediated Induction of Apoptosis

Caption: this compound induces apoptosis by inhibiting the pro-survival functions of Akt.

Modulation of Autophagy

Autophagy is a cellular degradation process that can have both pro-survival and pro-death roles depending on the cellular context. This compound has been shown to potentiate autophagy, particularly in cancer cells.[3] The inhibition of the Akt/mTOR pathway is a known trigger for autophagy induction. By suppressing this pathway, this compound can lead to an increase in the formation of autophagosomes and enhance autophagic flux.

Table 3: Quantitative Analysis of Autophagy Modulation by this compound

| Cell Line | This compound Concentration (µM) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Levels (Fold Change vs. Control) | Reference |

| Glioblastoma (U251) | 10 | Significant Increase | Significant Decrease | [3] |

Note: The study on U251 cells demonstrated a significant enhancement of autophagic flux with this compound treatment, as indicated by increased LC3-II levels and degradation of p62. Specific fold-change values were not provided in a tabular format in the source.

Diagram 3: this compound-Induced Modulation of Autophagy

Caption: this compound promotes autophagy by inhibiting the Akt/mTORC1 signaling axis.

Experimental Protocols

Western Blot Analysis of Akt Pathway Phosphorylation

This protocol describes the methodology for assessing the phosphorylation status of key proteins in the Akt signaling pathway following treatment with this compound.

Diagram 4: Western Blot Experimental Workflow

Caption: Workflow for analyzing protein phosphorylation via Western blot.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Akt, mTOR, p70S6K, and S6 ribosomal protein.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

-

Cell Lysis: Lyse this compound-treated cells to release cellular contents.

-

Substrate Incubation: Incubate the cell lysate with a caspase-3-specific substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

-

Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

-

Data Analysis: Calculate the fold change in caspase-3 activity relative to untreated control cells.

Autophagy Flux Assay by mCherry-GFP-LC3 Reporter

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux.

Methodology:

-

Transfection/Transduction: Introduce a tandem mCherry-GFP-LC3 reporter construct into the cells of interest.

-

Cell Treatment: Treat the cells with this compound.

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. In autophagosomes (neutral pH), both GFP and mCherry fluoresce, appearing as yellow puncta. In autolysosomes (acidic pH), the GFP signal is quenched, and only the mCherry signal is visible, appearing as red puncta.

-

Data Analysis: Quantify the number of yellow and red puncta per cell to assess autophagic flux. An increase in red puncta indicates enhanced autophagic flux.

Autophagy Analysis by LC3-II and p62/SQSTM1 Western Blotting

This method assesses autophagy by monitoring the levels of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.

Methodology:

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

-

Western Blotting: Perform Western blot analysis as described in section 4.1 using primary antibodies against LC3 and p62/SQSTM1.

-

Data Analysis: An increase in the LC3-II to LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy. The accumulation of LC3-II in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.

Conclusion

This compound is a valuable tool for interrogating the complexities of the Akt signaling network. Its ability to potently and selectively inhibit Akt leads to a cascade of downstream effects, including the suppression of cell growth and proliferation via the mTOR pathway, the induction of apoptosis, and the modulation of autophagy. The experimental protocols and visual guides provided herein offer a robust framework for researchers to further investigate the multifaceted roles of this compound and to explore its therapeutic potential in diseases characterized by aberrant Akt signaling. Further research is warranted to generate more comprehensive quantitative data on the dose-dependent effects of this compound on its various downstream targets.

References

The Pro-Apoptotic Role of 10-DEBC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the role of 10-DEBC in inducing apoptosis, with a focus on its mechanism of action as a selective Akt inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PI3K/Akt signaling pathway in cancer.

Introduction to this compound and Apoptosis

This compound (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine) is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers, including rhabdomyosarcoma.[1] By inhibiting Akt, this compound disrupts this pro-survival signaling, leading to the induction of apoptosis, or programmed cell death, in susceptible cancer cell types.

Apoptosis is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy. There are two main apoptotic pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. The intrinsic pathway is triggered by intracellular stress and converges on the mitochondria, leading to the release of cytochrome c and subsequent caspase activation. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, directly activating a caspase cascade.

Mechanism of Action: this compound as an Apoptosis Inducer

This compound exerts its pro-apoptotic effects primarily through the inhibition of Akt. In cancer cells where the PI3K/Akt pathway is constitutively active, Akt phosphorylates and inactivates several key pro-apoptotic proteins. By inhibiting Akt, this compound reverses this suppression, thereby promoting apoptosis. The primary mechanism of this compound-induced apoptosis is believed to be through the intrinsic pathway.

Inhibition of Akt Signaling

This compound selectively inhibits the phosphorylation and activation of Akt. This prevents the subsequent phosphorylation of its downstream targets, including members of the Bcl-2 family of proteins and other factors that regulate mitochondrial integrity.

Modulation of the Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. They consist of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad). The balance between these opposing factions determines the cell's fate. Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic Bcl-2 family members like Bad, and by promoting the expression of anti-apoptotic members. Inhibition of Akt by this compound is hypothesized to shift this balance in favor of apoptosis by:

-

Preventing the phosphorylation and inactivation of pro-apoptotic proteins like Bad. Unphosphorylated Bad can then bind to and sequester anti-apoptotic proteins like Bcl-2 and Bcl-xL, liberating pro-apoptotic Bax and Bak.[2][3]

-

Decreasing the expression of anti-apoptotic proteins like Bcl-2. [1][3]

-

Increasing the expression of pro-apoptotic proteins like Bax. [1][3]

This alteration in the Bax/Bcl-2 ratio is a critical step in initiating mitochondrial-mediated apoptosis.

Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release

The activation of Bax and Bak leads to their oligomerization at the outer mitochondrial membrane, forming pores that increase its permeability. This event, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[4]

Caspase Activation Cascade

Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[2][5]

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic activity of this compound has been demonstrated in rhabdomyosarcoma cells. The following table summarizes key quantitative data.

| Cell Line | Assay | Parameter | Value | Reference |

| Rhabdomyosarcoma | Cell Growth Inhibition | IC50 | ~ 2-6 μM |

Further quantitative data on the percentage of apoptotic cells and changes in protein levels following this compound treatment in rhabdomyosarcoma cells is an active area of research.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for its investigation.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for studying this compound-induced apoptosis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated times.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression and activation of key apoptotic proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt, Akt, Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression.

Caspase-3/7 Activity Assay

This protocol is for measuring the activity of executioner caspases.

-

Cell Lysis: Treat cells with this compound, then lyse the cells according to the manufacturer's instructions of a commercial caspase-3/7 activity assay kit.

-

Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance at 405 nm (colorimetric) or fluorescence at the appropriate excitation/emission wavelengths (fluorometric) using a plate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the untreated control.

Conclusion

This compound represents a promising tool for inducing apoptosis in cancer cells with an overactive PI3K/Akt signaling pathway. Its ability to inhibit Akt leads to the activation of the intrinsic apoptotic cascade, making it a valuable candidate for further investigation in cancer therapy. The protocols and information provided in this guide are intended to facilitate further research into the pro-apoptotic mechanisms of this compound and other Akt inhibitors.

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The experimental protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions.

References

- 1. The Emerging Role and Clinical Significance of PI3K-Akt-mTOR in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Akt kinase inhibits apoptosis and changes in Bcl-2 and Bax expression induced by nitric oxide in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Curcumin induces apoptosis via inhibition of PI3'-kinase/AKT pathway in acute T cell leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-DEBC and mTOR Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of human cancers has established it as a key target for therapeutic intervention. This technical guide provides a comprehensive overview of 10-DEBC, a selective inhibitor of Akt/Protein Kinase B (PKB), and its consequential inhibitory effects on the mammalian target of rapamycin (mTOR) pathway. This document details the mechanism of action of this compound, presents its inhibitory concentrations in various cancer cell lines, and provides detailed protocols for key experiments to assess its biological activity. Furthermore, this guide includes visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding of this compound as a research tool and potential therapeutic agent.

Introduction to the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central node in cellular signaling. It integrates a wide array of upstream signals, including growth factors, nutrients, cellular energy status, and stress, to orchestrate downstream cellular processes. mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique components and downstream targets.

-

mTORC1 is composed of mTOR, Raptor, GβL, and DEPTOR. It is sensitive to rapamycin and is a master regulator of cell growth, primarily by promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy. Key downstream effectors of mTORC1 include p70 S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2 consists of mTOR, Rictor, GβL, Sin1, and DEPTOR. It is generally insensitive to acute rapamycin treatment and is crucial for cell survival and cytoskeletal organization. A primary substrate of mTORC2 is Akt, which it phosphorylates at serine 473, leading to its full activation.

Dysregulation of the mTOR pathway, often through mutations in upstream components like PI3K and Akt, or loss of tumor suppressors like PTEN, is a common event in cancer, leading to uncontrolled cell growth and proliferation.

This compound: A Selective Akt Inhibitor

This compound (10-(4'-(N,N-diethylamino)butyl)-2-chlorophenoxazine) is a cell-permeable phenoxazine derivative that acts as a selective inhibitor of Akt/PKB. It exerts its effects by preventing the phosphorylation and subsequent activation of Akt. By targeting Akt, this compound indirectly modulates the activity of the mTOR pathway.

Mechanism of Action

The canonical activation of the mTOR pathway by growth factors proceeds through the PI3K/Akt axis. Upon growth factor receptor activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream kinase, PDK1. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 (at threonine 308) and mTORC2 (at serine 473).

Activated Akt then phosphorylates and inactivates the tuberous sclerosis complex (TSC), a key negative regulator of mTORC1. This relieves the inhibitory constraint on the small GTPase Rheb, allowing it to activate mTORC1. This compound disrupts this cascade by inhibiting the initial activation of Akt. Consequently, TSC remains active, Rheb is kept in its GDP-bound inactive state, and mTORC1 signaling is suppressed. This leads to the dephosphorylation of its downstream targets, p70S6K and 4E-BP1, resulting in the inhibition of protein synthesis and cell growth.

The Emergence of 10-DEBC: A Technical Guide to its Discovery, History, and Core Functionality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride) is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). This molecule has garnered significant interest in the scientific community for its potential therapeutic applications, ranging from oncology to infectious diseases. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.

Discovery and Historical Context

The discovery of this compound is rooted in the exploration of phenoxazine derivatives as bioactive compounds. Initially, research in the early 1990s focused on N-substituted phenoxazines for their potential to reverse multidrug resistance in cancer cells. These studies laid the groundwork for the synthesis and characterization of a wide array of phenoxazine compounds.

A pivotal moment in the history of this compound came in 2005, when a study by Thimmaiah and colleagues identified a series of N10-substituted phenoxazines as potent and specific inhibitors of Akt signaling.[1] Within this series, this compound (referred to as compound 10B in the publication) emerged as a lead candidate. This study demonstrated that this compound effectively blocked the insulin-like growth factor-I (IGF-I)-stimulated phosphorylation and activation of Akt.[1] This discovery shifted the focus of phenoxazine research towards their role as kinase inhibitors and opened up new avenues for their therapeutic development.

Subsequent research has further elucidated the therapeutic potential of this compound. Studies have explored its efficacy in potentiating the anti-glioblastoma effects of other cancer therapies and its activity against Mycobacterium abscessus, a challenging non-tuberculous mycobacterium.[2][3]

Chemical Properties and Synthesis

Chemical Name: 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride CAS Number: 925681-41-0

Mechanism of Action: Inhibition of the Akt Signaling Pathway

This compound exerts its biological effects primarily through the selective inhibition of the Akt kinase. Akt is a central node in a complex signaling pathway that plays a crucial role in regulating cell survival, growth, proliferation, and metabolism.

The mechanism of inhibition involves this compound interfering with the phosphorylation of Akt at serine 473 (Ser473), a critical step for its full activation.[1] By preventing this phosphorylation, this compound effectively blocks the downstream signaling cascade.

Key downstream targets of Akt that are affected by this compound inhibition include:

-

mTOR (mammalian Target of Rapamycin): Inhibition of Akt leads to the suppression of mTOR activity.[1]

-

p70 S6 Kinase (p70S6K): A downstream effector of mTOR, its phosphorylation is inhibited by this compound.[1]

-

S6 Ribosomal Protein: The phosphorylation of this protein, a substrate of p70S6K, is also suppressed.[1]

Notably, this compound has been shown to be selective for Akt, with no significant inhibitory activity against other related kinases such as PDK1, SGK1, or PI 3-kinase at concentrations where it completely inhibits Akt activation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Growth) | ~ 2-6 µM | Rhabdomyosarcoma cells | [1] |

| Complete Akt Inhibition | 2.5 µM | Rhabdomyosarcoma cells | [1] |

| IC50 (M. abscessus) | 1.69 to 2.63 µg/mL | Clinical isolates | [3] |

| MIC90 (M. abscessus) | 2.38 to 4.77 µg/mL | Clinical isolates | [3] |

Table 1: In Vitro Efficacy of this compound.

Experimental Protocols

Akt Phosphorylation Assay (Western Blotting)

This protocol describes the general steps to assess the phosphorylation status of Akt in response to treatment with this compound.

1. Cell Culture and Treatment:

- Plate cells (e.g., rhabdomyosarcoma cell lines Rh1, Rh18, or Rh30) in appropriate culture dishes and grow to 70-80% confluency.

- Serum-starve the cells for a specified period (e.g., 18 hours) to reduce basal Akt phosphorylation.

- Pre-treat the cells with varying concentrations of this compound for a designated time (e.g., 1 hour).

- Stimulate the cells with a growth factor such as IGF-I (e.g., 10 ng/mL) for a short period (e.g., 15 minutes) to induce Akt phosphorylation.

2. Cell Lysis:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

- Scrape the cells and collect the lysate.

- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473).

- Wash the membrane with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Wash the membrane again with TBST.

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on cell viability.

1. Cell Seeding:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

3. Incubation:

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. MTT Addition:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Solubilization:

- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

7. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathway Diagram

Caption: The Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for Akt phosphorylation analysis by Western blotting.

Conclusion

This compound stands as a significant small molecule inhibitor of the Akt signaling pathway, with a history rooted in the chemical exploration of phenoxazine derivatives. Its selective mechanism of action and demonstrated efficacy in preclinical models for cancer and infectious diseases underscore its potential as a valuable research tool and a lead compound for drug development. The data and protocols provided in this guide aim to facilitate further investigation into the therapeutic applications of this compound.

References

An In-Depth Technical Guide to 10-DEBC: A Selective Akt/PKB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 10-DEBC, a potent and selective inhibitor of the Akt/Protein Kinase B (PKB) signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in cancer research, drug discovery, and cellular biology.

Chemical Structure and Physicochemical Properties

This compound, also known as Akt Inhibitor X, is a cell-permeable phenoxazine derivative.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [2] |

| Synonyms | Akt Inhibitor X, this compound HCl | [2][3] |

| CAS Number | 925681-41-0 (HCl salt), 201788-90-1 (free base) | [3] |

| Molecular Formula | C₂₀H₂₅ClN₂O·HCl | [2] |

| Molecular Weight | 381.34 g/mol | |

| SMILES | Cl.CCN(CC)CCCCN1C2=CC=CC=C2OC2=C1C=C(Cl)C=C2 | [2] |

| InChI Key | SVKSJUIYYCQZEC-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 100 mM in water and DMSO. Also soluble in ethanol. | [4] |

| Storage | Desiccate at +4°C for short-term storage. For long-term storage, store at -20°C. | [4] |

| Stability | Stable for a few weeks at ambient temperature during shipping. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. | [3][4] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[2] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[2] Dysregulation of this pathway is frequently observed in various human cancers, making it a key target for therapeutic intervention.[5]

This compound exerts its inhibitory effect by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.[1][3] Complete inhibition of Akt phosphorylation has been observed at a concentration of 2.5 μM.[2] By inhibiting Akt, this compound effectively blocks the downstream signaling cascade, leading to the suppression of key effector molecules such as mTOR and p70 S6 kinase.[2][3] This disruption of the Akt pathway ultimately results in the inhibition of cell growth and the induction of apoptosis in cancer cells.[2]

Notably, this compound demonstrates selectivity for Akt, showing no significant activity against other kinases such as PDK1, SGK1, or PI 3-kinase.[2] However, it has also been reported to exhibit inhibitory activity against Pim-1 kinase with an IC₅₀ of 1.28 μM.[6]

Table 3: Biological Activity of this compound

| Parameter | Value | Cell Line/Context | Reference(s) |

| IC₅₀ (Akt Inhibition) | ~48 µM | In vitro kinase assay | [7] |

| IC₅₀ (Pim-1 Kinase Inhibition) | 1.28 µM | In vitro kinase assay | [6] |

| IC₅₀ (Cell Growth Inhibition) | ~ 2-6 µM | Rhabdomyosarcoma cells | [2] |

| Effective Concentration (Complete Akt Phosphorylation Inhibition) | 2.5 µM | In vitro | [2] |

Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 3. medkoo.com [medkoo.com]

- 4. glpbio.com [glpbio.com]

- 5. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound hydrochloride | CAS:925681-41-0 | Akt inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

10-DEBC: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 10-DEBC, a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). This document covers its chemical properties, mechanism of action, and relevant experimental protocols for its use in a research setting.

Chemical and Physical Properties

This compound hydrochloride is a cell-permeable phenoxazine derivative that acts as a potent and specific inhibitor of Akt signaling.[1][2] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 925681-41-0 (hydrochloride) | [1][2][3][4][5] |

| Molecular Weight | 381.34 g/mol | [1][2] |

| Molecular Formula | C₂₀H₂₅ClN₂O·HCl | [1] |

| Purity | ≥98% | [3][5] |

| Solubility | Soluble to 100 mM in water and DMSO | [1] |

| Storage | Desiccate at -20°C | [1][3] |

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of Akt/PKB, a critical node in signaling pathways that regulate cell survival, growth, proliferation, and metabolism.[2] It functions by inhibiting the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt.[3] Complete inhibition of Akt phosphorylation is observed at a concentration of 2.5 μM.[5]

The inhibition of Akt by this compound leads to the suppression of downstream signaling through the mammalian target of rapamycin (mTOR) pathway. This includes the reduced activation of p70 S6 kinase and the S6 ribosomal protein.[3] Notably, this compound shows no significant activity against other kinases such as PDK1, SGK1, or PI 3-kinase.[5] The compound has also been shown to have inhibitory activity against Pim-1 kinase with an IC50 of 1.28 μM.

By blocking the pro-survival signals of the Akt pathway, this compound can inhibit cell growth and induce apoptosis. This has been demonstrated in rhabdomyosarcoma cells, where the IC50 for cell growth inhibition is approximately 2-6 μM.[5]

Below is a diagram illustrating the signaling pathway affected by this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture experiments, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Preparation of Stock Solutions

-

Reconstitution: Prepare a stock solution of this compound hydrochloride in a suitable solvent such as sterile water or DMSO. For example, to prepare a 100 mM stock solution in water, dissolve 38.13 mg of this compound hydrochloride in 1 mL of water.[5]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cell Treatment Protocol

This protocol provides a general guideline for treating adherent cancer cell lines with this compound.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

-

Preparation of Working Solutions: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Typical working concentrations range from 2.5 μM to 10 μM.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution, e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method can be used to quantify apoptosis induced by this compound.

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Staining: Wash the cells with cold PBS and then resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis of Akt Phosphorylation

This protocol allows for the assessment of this compound's effect on the Akt signaling pathway.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt.

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt. A decrease in this ratio in this compound-treated cells indicates inhibition of Akt signaling.

References

- 1. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

10-DEBC in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine) is a potent and selective small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] As a central node in cellular signaling, the PI3K/Akt pathway is frequently hyperactivated in a wide range of human cancers, promoting cell survival, proliferation, and resistance to therapy. Consequently, targeting Akt has emerged as a promising strategy in oncology. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in cancer research, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a cell-permeable phenoxazine derivative that selectively inhibits the activity of Akt.[3] Its chemical formula is C20H25ClN2O, and it is often used in its hydrochloride salt form (this compound hydrochloride, C20H26Cl2N2O) for improved solubility in aqueous solutions.[3][4]

Chemical Structure:

-

IUPAC Name: 2-chloro-N,N-diethyl-10H-phenoxazine-10-butanamine[3]

-

Alternative Names: Akt Inhibitor X, CCG-206734[3]

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of the PI3K/Akt signaling pathway.

Inhibition of Akt Phosphorylation and Activation

This compound prevents the phosphorylation and subsequent activation of Akt.[1][2] This inhibition is critical as the phosphorylation of Akt at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), is essential for its full kinase activity. By blocking this activation, this compound effectively shuts down the downstream signaling cascade that promotes cancer cell survival and proliferation.

Downstream Effects of Akt Inhibition

The inhibition of Akt by this compound leads to several key downstream cellular consequences:

-

Induction of Apoptosis: By inhibiting the pro-survival signals mediated by Akt, this compound can induce programmed cell death (apoptosis) in cancer cells.[1][2]

-

Induction of Autophagy: this compound has been shown to enhance autophagic flux in cancer cells.[5] Autophagy is a cellular process of self-digestion of damaged organelles and proteins. In some contexts, excessive autophagy can lead to cell death.

-

Cell Cycle Arrest: The Akt pathway is involved in regulating cell cycle progression. Inhibition by this compound can lead to cell cycle arrest, thereby halting cancer cell proliferation.

Applications in Cancer Research

This compound has been investigated in various cancer models, demonstrating its potential as a therapeutic agent.

Glioblastoma Multiforme (GBM)

In human glioblastoma U251 cells, this compound has been shown to potentiate the anti-cancer effects of other therapeutic agents, such as the combination of menadione and ascorbic acid.[5] This potentiation is associated with an increase in cytotoxic autophagy.[5]

Rhabdomyosarcoma

This compound inhibits cell growth and induces apoptosis in rhabdomyosarcoma cells.[1][2] This suggests its potential as a therapeutic strategy for this pediatric soft tissue sarcoma.

Other Cancers

The broad involvement of the PI3K/Akt pathway in various malignancies suggests that this compound may have therapeutic potential in a wider range of cancers. However, further research is needed to explore its efficacy in other cancer types.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Akt Inhibition) | In vitro kinase assay | 1.28 µM | [6] |

| IC50 (Cell Growth) | Rhabdomyosarcoma cells | ~ 2-6 µM | [1] |

| Complete Akt Inhibition | IGF-1 stimulated cells | 2.5 µM | [1][2] |

Signaling Pathways

The primary signaling pathway affected by this compound is the PI3K/Akt pathway. There is also significant crosstalk with the JNK (c-Jun N-terminal kinase) pathway, which is also implicated in cancer cell survival and apoptosis.

PI3K/Akt Signaling Pathway Inhibition by this compound

Crosstalk between Akt and JNK Signaling in Cancer

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound.

Cell Viability Assay (Crystal Violet Staining)

This protocol is used to assess the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

-

Methanol (100%)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Staining:

-

Carefully remove the medium.

-

Gently wash the cells twice with 200 µL of PBS.

-

Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plate with tap water until the water runs clear.

-

Invert the plate on a paper towel to dry completely.

-

-

Quantification:

-

Add 100 µL of 100% methanol to each well to solubilize the stain.

-

Incubate for 20 minutes at room temperature on a shaker.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well tissue culture plates

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell viability assay.

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blotting for Autophagy Markers (LC3-II and p62)

This protocol is used to assess the induction of autophagy by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well tissue culture plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of increased autophagic flux.

Clinical Status

As of the latest available information, there are no registered clinical trials specifically investigating this compound in cancer patients. Its use has been confined to preclinical research settings.

Conclusion